molecular formula C12H14O6 B044557 Bis(2-hydroxyethyl) terephthalate CAS No. 959-26-2

Bis(2-hydroxyethyl) terephthalate

Cat. No. B044557
CAS RN: 959-26-2
M. Wt: 254.24 g/mol
InChI Key: QPKOBORKPHRBPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

BHET can be synthesized from waste PET through a glycolysis reaction, where PET is depolymerized in the presence of ethylene glycol (EG) and a catalyst such as zinc acetate. This process achieves high purity BHET with significant yield under optimal conditions, demonstrating an efficient route for recycling PET and producing valuable monomers for further polymer synthesis (Guoxi Xi, Mai Lu, Cheng-Xin Sun, 2005).

Molecular Structure Analysis

BHET shows polymorphism, indicating the existence of multiple structural modifications. This polymorphic behavior suggests variations in molecular configuration, particularly in the side chain attached to the benzene ring. Such structural diversity impacts the material properties of BHET and its polymers, underlining the importance of understanding these variations for material science applications (A. Miyake, 1957).

Chemical Reactions and Properties

BHET undergoes polymerization to form poly(ethylene terephthalate) (PET) in the presence of metallic catalysts. The nature and concentration of these catalysts significantly influence the rate of polymerization, highlighting the catalytic role of metals such as titanium, tin, and zinc in the synthesis of PET from BHET (T. Shah, J. Bhatty, G. Gamlen, D. Dollimore, 1984).

Physical Properties Analysis

The crystallization process of BHET has been investigated to optimize the crystal habit and particle size. The optimization results in crystals with exposed oxygen atoms at both ends, facilitating hydrogen bonding with free BHET molecules. This optimized crystallization process is crucial for improving the material properties of BHET for various applications (Peiquan Yuan, Baoshu Liu, Hua Sun, 2021).

Chemical Properties Analysis

The biodegradation of BHET by a newly isolated Enterobacter sp. HY1 has been studied, revealing the enzymatic breakdown of BHET into mono-(2-hydroxyethyl) terephthalate (MHET) and eventually terephthalic acid. This process, characterized by the esterase properties of the enzyme involved, opens new avenues for the bioremediation of PET waste and the sustainable recycling of PET-based materials (L. Qiu, Xinge Yin, Tengfei Liu, Hanyu Zhang, Guomei Chen, Shijin Wu, 2020).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Mechanically recycled PET currently displays the best economic performance and lowest GHG emission, but both mechanical recycling and glycolysis outperform virgin PET economically, environmentally, and in terms of resource consumption . The advancement of BHET recovered from post-consumer PET bottles compared to commercial polyol for preparation of high-performance polyurethane has been studied .

properties

IUPAC Name

bis(2-hydroxyethyl) benzene-1,4-dicarboxylate
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InChI

InChI=1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKOBORKPHRBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14O6
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Related CAS

24937-73-3, 41479-14-5
Record name Bis(2-hydroxyethyl) terephthalate homopolymer
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Record name Poly(oxy-1,2-ethanediyl), α,α′-(1,4-phenylenedicarbonyl)bis[ω-hydroxy-
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DSSTOX Substance ID

DTXSID3052644
Record name bis(Hydroxyethyl) terephthalate
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Molecular Weight

254.24 g/mol
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Vapor Pressure

0.00000011 [mmHg]
Record name Bis(2-hydroxyethyl) terephthalate
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Product Name

Bis(2-hydroxyethyl) terephthalate

CAS RN

959-26-2
Record name Bis(2-hydroxyethyl) terephthalate
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Record name Bis(2-hydroxyethyl) terephthalate
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Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester
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Record name bis(Hydroxyethyl) terephthalate
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Record name Bis(hydroxyethyl) terephthalate
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Record name BIS(HYDROXYETHYL) TEREPHTHALATE
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Record name BIS(2-HYDROXYETHYL) TEREPHTHALATE
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Synthesis routes and methods I

Procedure details

Terephthalic acid (0.25 mole), the catalyst of Example II (0.5g), and methyl isobutyl ketone (250 ml) is charged to an autoclave and heated to about 150° C. A slight stoichiometric excess of ethylene oxide is added to the autoclave. A slight exotherm is observed. After about 1 hour, the reaction mixture is removed from the autoclave, cleaned, and filtered. Upon cooling, a good yield of bis(2-hydroxyethyl)terephthalate is obtained in the form of a precipitate.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
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Synthesis routes and methods II

Procedure details

A 3-liter stirred autoclave is charged with 600 grams of crude terephthalic acid (3.61 moles), 1600 ml. of 2-propyldioxolane reaction medium, 0.11 mole of tetraethyl ammonium terephthalate catalyst and then purged with nitrogen. Liquid ethylene oxide (473 grams, 10.75 mole) is then pumped in and the reactor heated quickly to 155° C. by passing steam through internal coils. After about 31/2 minutes the reaction is terminated by pressuring the contents of the autoclave into a vessel where the ethylene oxide is flashed and then the unreacted terephthalic acid removed by filtration. Cooling of the filtrate to about 18° C. yields about 742 grams of crude bis(2-hydroxyethyl) terephthalate.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetraethyl ammonium terephthalate
Quantity
0.11 mol
Type
catalyst
Reaction Step Two
Quantity
473 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A heat transfer medium-circulating 2-L stainless steel autoclave equipped with a stirrer was charged with high-purity terephthalic acid and ethylene glycol in the molar ratio of 1:2, and triethylamine was added in an amount of 0.3 mol-% relative to the acid component, and the mixture was subjected to esterification reaction for 120 minutes at a pressure of 0.25 MPa at 245° C. while water was distilled away from the system, whereby a mixture of bis(2-hydroxyethyl) terephthalate (BHET) and oligomers (referred to hereinafter as BHET mixture) was obtained. To this BHET mixture was added the above-described aluminum salt A in an amount of 0.02 mol-% in terms of aluminum atom relative to the acid component in the polyester, and the mixture was stirred at 245° C. for 10 minutes in a nitrogen atmosphere at normal pressure. Then, the temperature was increased to 275° C. over 50 minutes while the pressure in the reaction system was gradually reduced to 0.1 Torr, and the polymerization reaction was further conducted at 275° C. at 0.1 Torr. The polymerization time (AP) necessary for the IV of the polyethylene terephthalate to reach 0.65 dl/g is shown in Table 13.
[Compound]
Name
2-L
Quantity
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stainless steel
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Synthesis routes and methods IV

Procedure details

Terephthalic acid was reacted with ethylene glycol to form bis-(2-hydroxyethyl) terephthalate and low oligomers thereof, in a standard direct esterification reaction. At the end of the direct esterification reaction 400 ppm of phosphoric acid stabiliser was added, followed by 500 ppm of antimony trioxide polycondensation catalyst and 500 ppm of "Irganox 1010" antioxidant. 0.3% of silica of particle size 4 μm, and 0.3% of titanium dioxide of particle size 0.2 μm were also added at this stage. A standard batch polycondensation reaction was performed until the intrinsic viscosity of the resultant polyethylene terephthalate was approximately 0.52. The polyethylene terephthalate was further polymerised by means of a batch solid phase polymerisation process, until the intrinsic viscosity (IV) of the polyethylene terephthalate was approximately 0.7 to 0.75. The solid phase polymerisation process utilised a fluidised bed, fluidised with nitrogen.
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,340
Citations
G Xi, M Lu, C Sun - Polymer Degradation and Stability, 2005 - Elsevier
The monomer bis(2-hydroxyethyl terephthalate) (BHET) was obtained with high purity and significant yield by depolymerization of waste polyethylene terephthalate (PET). The …
Number of citations: 222 www.sciencedirect.com
M Imran, BK Kim, M Han, BG Cho - Polymer Degradation and Stability, 2010 - Elsevier
Sub- and supercritical glycolysis of polyethylene terephthalate (PET) with ethylene glycol (EG) to bis(2-hydroxyethyl) terephthalate (BHET) was investigated for the purpose of …
Number of citations: 170 www.sciencedirect.com
E Olewnik, W Czerwiński, J Nowaczyk… - European Polymer …, 2007 - Elsevier
Poly(ethylene terephthalate)–poly(lactic acid) (PET–PLLA) copolyesters were synthesized by the melt reaction of bis(2-hydroxyethyl terephthalate) (BHET) with l-lactic acid oligomers (…
Number of citations: 87 www.sciencedirect.com
CT Pham, BT Nguyen, MT Nguyen, TH Nguyen… - Journal of Industrial and …, 2021 - Elsevier
The behavior of rPUf (polyurethane foam derived from bis(2-hydroxyethyl) terephthalate (BHET) recovered from post-consumer poly(ethylene terephthalate)-PET bottles) and cPUf (…
Number of citations: 20 www.sciencedirect.com
K Tomita - Polymer, 1973 - Elsevier
The polycondensation of bis(2-hydroxyethyl) terephthalate (BHET) was kinetically investigated in the presence of zinc acetate as a catalyst at 283C. The reaction was followed by …
Number of citations: 101 www.sciencedirect.com
K Tomita - Polymer, 1976 - Elsevier
The rate parameters (p and d values) associated with the rate constants of propagation and thermal degradation reactions in the polycondensation process of bis(2-hydroxyethyl) …
Number of citations: 107 www.sciencedirect.com
KH Paek, SG Im - ACS Applied Polymer Materials, 2022 - ACS Publications
Bis(2-hydroxyethyl) terephthalate (BHET) is one of the major products in the process of chemical recycling of waste poly(ethylene terephthalate) (PET). In this study, we synthesized a …
Number of citations: 3 pubs.acs.org
L Qiu, X Yin, T Liu, H Zhang, G Chen… - Journal of basic …, 2020 - Wiley Online Library
Bis(2‐hydroxyethyl) terephthalate (BHET) is an important compound produced from poly(ethylene terephthalate) (PET) cleavage. It was selected as the representative substance for the …
Number of citations: 24 onlinelibrary.wiley.com
N Fatima, Q Zhang, R Chen, D Yan, Q Zhou, X Lu, J Xin - Polymers, 2020 - mdpi.com
Adsorption of heavy metals from degraded of Polyethylene terephthalate (PET) products by strong cation exchange resin AmberliteIR-120 under optimized conditions toward the …
Number of citations: 10 www.mdpi.com
SN Tong, DS Chen, CC Chen, LZ Chung - Polymer, 1983 - Elsevier
A series of unsaturated polyesters based on bis(2-hydroxyethyl)terephthalate, ethylene glycol, propylene glycol, diethylene glycol, maleic anhydride and styrene were prepared. …
Number of citations: 48 www.sciencedirect.com

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